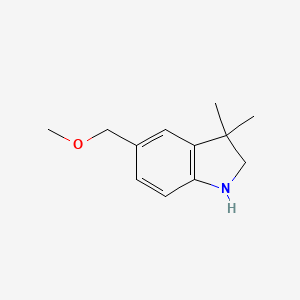

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-11-5-4-9(7-14-3)6-10(11)12/h4-6,13H,7-8H2,1-3H3 |

InChI Key |

GMKNRKNQXZKRPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific conditions for this compound would involve using a suitable methoxymethyl-substituted phenylhydrazine and a dimethyl-substituted ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated indole derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Medicine: The compound may serve as a lead compound for developing new pharmaceuticals.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The methoxymethyl and methyl groups may affect the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-3-methyl-1H-indole Derivatives

Example : 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS: N/A)

- Structural Differences : Lacks the 2,3-dihydro saturation and methoxymethyl group; instead, it features a carbaldehyde (-CHO) at position 2.

- Key Implications: The aldehyde group increases reactivity (e.g., susceptibility to nucleophilic attack) compared to the methoxymethyl ether, which is more stable under acidic/basic conditions.

5-Bromo-3,3-dimethylindoline (CAS: N/A)

- Structural Differences : Substitutes the methoxymethyl group with a bromine atom at position 3.

- Bromine’s larger atomic radius increases steric hindrance compared to methoxymethyl, possibly reducing binding pocket accessibility .

1-[(Diethylamino)methyl]-1H-indole-2,3-dione Derivatives

Example: 1-[(Diethylamino)methyl]-5-chloro-2,3-dioxoindoline (CAS: N/A)

- Structural Differences: Features a ketone moiety (2,3-dione) and diethylaminomethyl group instead of methoxymethyl and dimethyl groups.

- Key Implications: The dione group introduces strong electron-withdrawing effects, polarizing the indole ring and reducing basicity. The diethylamino group enhances solubility in polar solvents, whereas the target compound’s methoxymethyl may confer better membrane permeability .

5-Methoxytryptamine Derivatives

Example: 3-(2-Aminoethyl)-5-methoxyindole (5-Methoxytryptamine)

- Structural Differences: Contains an aminoethyl side chain at position 3, typical of neurotransmitter analogs.

- Key Implications: The aminoethyl group enables interactions with serotonin receptors, whereas the target compound’s dimethyl and methoxymethyl groups prioritize lipophilicity over receptor binding.

Comparative Data Table

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | 5-(Methoxymethyl), 3,3-dimethyl | Methoxymethyl, dimethyl | ~219.3 (estimated) | Moderate polarity, steric bulk |

| 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | 5-Methoxy, 3-methyl, 2-carbaldehyde | Aldehyde | ~203.2 | High reactivity, aromatic |

| 5-Bromo-3,3-dimethylindoline | 5-Bromo, 3,3-dimethyl | Bromine | ~240.1 | Electron-withdrawing, steric hindrance |

| 1-[(Diethylamino)methyl]-2,3-dione | Diethylaminomethyl, 2,3-dione | Ketone, tertiary amine | ~278.4 | Polar, enzyme inhibitory potential |

| 5-Methoxytryptamine | 5-Methoxy, 3-aminoethyl | Aminoethyl | ~190.2 | Serotonergic activity, high solubility |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s methoxymethyl and dimethyl groups can be introduced via alkylation or Mannich reactions, as seen in analogous indole syntheses (e.g., 58% yield for N,N-dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide) .

- Biological Relevance: Compared to halogenated derivatives (e.g., 5-bromo), the methoxymethyl group may reduce toxicity while maintaining metabolic stability.

- Solubility vs. Permeability : The target compound’s balance of ether and alkyl groups may optimize logP values for blood-brain barrier penetration, contrasting with highly polar dione derivatives .

Biological Activity

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1694761-26-6) is an indole derivative that has garnered attention in recent years for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is CHNO, with a molecular weight of approximately 191.27 g/mol. Its structural characteristics include a methoxymethyl group that may influence its biological interactions and solubility.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 1694761-26-6 |

Antiproliferative Effects

Recent studies have indicated that indole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole have shown significant cytotoxic effects in vitro. A notable study reported IC values for related compounds against HeLa and L5178Y cell lines, suggesting potential applications in cancer therapy .

The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, some indoles have been shown to interact with the mitogen-activated protein kinase (MAPK) pathway, leading to increased apoptosis in cancer cells . The specific mechanism by which 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects remains to be fully elucidated.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary investigations into the antimicrobial efficacy of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole have suggested activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of related compounds have been documented, indicating a potential for development as an antimicrobial agent .

Study on Antiproliferative Activity

In a controlled study examining the antiproliferative effects of various indole derivatives, researchers found that compounds with structural similarities to 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole exhibited promising results against cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A (similar structure) | HeLa | 12.5 |

| Compound B | L5178Y | 8.0 |

| 5-(Methoxymethyl)-... | TBD | TBD |

This data suggests that further investigation into this compound's specific effects on various cancer types is warranted.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of indole derivatives reported the following MIC values:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 |

| Compound D | Escherichia coli | 64 |

| 5-(Methoxymethyl)-... | TBD | TBD |

These findings indicate that there is potential for developing this compound as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole?

The compound can be synthesized via iodine-catalyzed electrophilic substitution of indoles. Key steps include optimizing reaction conditions (e.g., solvent, catalyst, temperature). For example, using 10 mol% iodine in acetonitrile at 40°C achieves 98% yield for related indole derivatives, as demonstrated in catalytic alkylation studies . Purification typically involves column chromatography with eluents like 70:30 ethyl acetate/hexane, followed by NMR and HRMS validation .

Q. How is structural purity confirmed for 5-(Methoxymethyl)-substituted indoles?

Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments, identifying methoxymethyl (-OCH2-) and dimethyl groups.

- HRMS : Confirms molecular formula accuracy (e.g., C12H17NO for 5-methoxy-3-isopropyl derivatives) .

- TLC : Monitors reaction progress using appropriate Rf values .

Advanced Research Questions

Q. How can catalytic systems be optimized for electrophilic substitution in indole derivatives?

Catalytic efficiency depends on reagent selection and temperature. For instance, iodine outperforms FeCl3 or AlCl3 in indole alkylation (98% vs. 67% yield at 40°C) due to its mild Lewis acidity and compatibility with acetonitrile . Systematic screening via Design of Experiments (DoE) is recommended to balance reaction time and yield.

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I2 (10 mol%) | 40 | 5 | 98 |

| FeCl3 | 40 | 12 | 67 |

| AlCl3 | RT | 24 | 10 |

Q. What methodologies resolve contradictions in catalytic data for indole functionalization?

Discrepancies in yield (e.g., iodine vs. FeCl3 at 40°C) arise from differences in catalyst activation energy and solvent interactions. Kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) can identify rate-limiting steps. For example, iodine’s lower activation barrier facilitates faster C–H bond activation in indoles compared to FeCl3 .

Q. How does X-ray crystallography clarify the stereoelectronic effects of 5-(Methoxymethyl) substituents?

Crystal structure analysis of bis-indolylalkanes reveals non-covalent interactions (e.g., C–H···π, van der Waals) that stabilize molecular conformations. For example, the methoxymethyl group in 5-methoxy-3-[(5-methoxyindol-3-yl)(phenyl)methyl]-1H-indole adopts a gauche conformation to minimize steric hindrance, as shown in studies of similar derivatives .

Q. What strategies improve the solubility of 5-(Methoxymethyl)-indoles for biological assays?

Introducing polar groups (e.g., hydroxypropyl, diethylamino) enhances aqueous solubility without compromising activity. For instance, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxyindole derivatives show improved solubility in PBS buffer (pH 7.4) compared to non-polar analogs .

Methodological Recommendations

Best practices for synthesizing air-sensitive indole intermediates

- Use anhydrous solvents (e.g., MeCN, DMF) and inert atmospheres (N2/Ar) to prevent oxidation.

- Monitor reactions via in situ FTIR or Raman spectroscopy to detect unstable intermediates .

Q. Validating bioactivity: How to assess enzyme inhibition by 5-(Methoxymethyl)-indoles?

- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based substrates.

- Molecular docking : Compare binding poses of methoxymethyl-substituted vs. unsubstituted indoles to identify key interactions .

Addressing low yields in large-scale indole alkylation

- Switch from batch to flow chemistry for better heat/mass transfer.

- Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective purification .

Data Analysis and Interpretation

Q. Interpreting conflicting NMR data in dihydroindole derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.